molecular formula C9H8ClNO5S B174471 {[4-(Chlorosulfonyl)benzoyl]amino}acetic acid CAS No. 155493-93-9

{[4-(Chlorosulfonyl)benzoyl]amino}acetic acid

Cat. No.: B174471
CAS No.: 155493-93-9
M. Wt: 277.68 g/mol
InChI Key: CBDGPFVSWUUXJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

{[4-(Chlorosulfonyl)benzoyl]amino}acetic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

{[4-(Chlorosulfonyl)benzoyl]amino}acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of {[4-(Chlorosulfonyl)benzoyl]amino}acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the specific biological context. The chlorosulfonyl group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their activity and function .

Comparison with Similar Compounds

{[4-(Chlorosulfonyl)benzoyl]amino}acetic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and biological activity .

Properties

IUPAC Name

2-[(4-chlorosulfonylbenzoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO5S/c10-17(15,16)7-3-1-6(2-4-7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDGPFVSWUUXJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(=O)O)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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